molecular formula C5H6N4O B11764149 (NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine

(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine

Cat. No.: B11764149
M. Wt: 138.13 g/mol
InChI Key: DXLGWVIELLYOPC-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminopyrimidine-5-carbaldehyde oxime is a heterocyclic organic compound that features both an amino group and an oxime functional group attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopyrimidine-5-carbaldehyde oxime typically involves the reaction of 2-aminopyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods: While specific industrial production methods for 2-aminopyrimidine-5-carbaldehyde oxime are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyrimidine-5-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminopyrimidine-5-carbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminopyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The compound binds to the active site of VEGFR-2, thereby inhibiting its activity and blocking the signaling pathways involved in vascular development .

Comparison with Similar Compounds

    2-Aminopyrimidine: Lacks the oxime group but shares the amino-pyrimidine core.

    4-Aminopyrimidine-5-carbaldehyde oxime: Similar structure but with the amino group at a different position.

    2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains additional chlorine substituents.

Uniqueness: 2-Aminopyrimidine-5-carbaldehyde oxime is unique due to the presence of both an amino group and an oxime group on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H6N4O/c6-5-7-1-4(2-8-5)3-9-10/h1-3,10H,(H2,6,7,8)/b9-3-

InChI Key

DXLGWVIELLYOPC-OQFOIZHKSA-N

Isomeric SMILES

C1=C(C=NC(=N1)N)/C=N\O

Canonical SMILES

C1=C(C=NC(=N1)N)C=NO

Origin of Product

United States

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